(4-Amino-benzyl)-urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZJIDZPOLIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654097 | |
| Record name | N-[(4-Aminophenyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182315-28-2 | |
| Record name | N-[(4-Aminophenyl)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182315-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Amino Benzyl Urea and Its Analogues
Development of Established Synthetic Pathways for (4-Amino-benzyl)-urea
The traditional and most established methods for synthesizing urea (B33335) derivatives, including this compound, typically proceed through a highly reactive isocyanate intermediate. nih.gov These pathways are foundational in organic chemistry for the construction of the urea scaffold.
A primary route involves the reaction of a benzylamine (B48309) derivative with an isocyanate. nih.govucanr.edu For the target compound, this would commonly involve one of two strategies:
Reaction of a protected aminobenzylamine: 4-Nitrobenzylamine (B181301) is often used as a starting material. It can be reacted with a source of isocyanate, such as that generated from phosgene (B1210022) or its safer equivalents like triphosgene, to form N-(4-Nitrobenzyl) isocyanate. mdpi.comnih.gov This intermediate is then reacted with ammonia (B1221849) to yield 1-(4-Nitrobenzyl)urea. The final step involves the reduction of the nitro group to an amine, typically using standard conditions like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl), to afford this compound.
Reaction with potassium isocyanate: An alternative established method is the reaction of an amine hydrochloride salt with potassium isocyanate (KOCN). rsc.orgmcgill.carsc.org In this approach, 4-nitrobenzylamine hydrochloride would be treated with KOCN in an aqueous or mixed solvent system. The resulting 1-(4-Nitrobenzyl)urea is then isolated and reduced as described above to yield the final product.
Another classical approach involves the reaction of an amine with a carbamoyl (B1232498) chloride, which is also typically generated using phosgene or a phosgene equivalent. nih.govrsc.org Furthermore, unsymmetrical ureas can be prepared via intermediate carbamates, for instance, by reacting an amine with a 4-nitrophenyl carbamate (B1207046). ucanr.edu These methods, while effective, often rely on hazardous reagents and have prompted the development of more modern, safer alternatives. nih.gov
Exploration of Novel and Efficient Synthetic Routes and Optimization Strategies for this compound
Recent research has focused on developing more efficient, faster, and higher-yielding methods for the synthesis of substituted ureas. These novel routes often feature milder reaction conditions and simpler purification procedures.
A significant advancement is the development of a catalyst-free, one-pot synthesis in water. rsc.orgrsc.org This method involves the nucleophilic addition of an amine to potassium isocyanate in an aqueous medium, eliminating the need for organic co-solvents and catalysts. rsc.org The reaction of benzylamine with potassium isocyanate in water at room temperature has been shown to produce the corresponding urea in excellent yield (93%). rsc.org This protocol's efficiency is highly dependent on the solvent, with water proving superior to organic solvents like acetonitrile (B52724) (ACN) or mixed systems. rsc.org
Microwave-assisted synthesis has also emerged as a powerful tool for rapidly producing monosubstituted ureas. mcgill.ca Researchers have reported that using ammonium (B1175870) chloride as a promoter in water under microwave irradiation can generate benzyl (B1604629) ureas in minutes rather than hours. mcgill.ca For instance, the reaction of benzylamine with potassium cyanate, promoted by NH₄Cl, yields benzylurea (B1666796) in 15 minutes at 120°C with a 91% yield. mcgill.ca The choice of promoter is critical, with ammonium chloride showing superior results compared to other acids.
Optimization studies have been crucial in refining these methods. The tables below summarize findings from key studies on reaction conditions.
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1N HCl/ACN (1:1) | 12 | 75 |
| 2 | Dry ACN | 12 | 30 |
| 3 | ACN/Water (1:1) | 12 | 85 |
| 4 | Water | 12 | 93 |
| Entry | Promoter | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Acetic Acid | 15 | 56 |
| 2 | Citric Acid | 15 | 73 |
| 3 | Ammonium Chloride | 15 | 91 |
| 4 | No Promoter | 15 | <5 |
Other novel strategies include the use of safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) and the development of synthetic routes via Curtius rearrangement of an acid azide. nih.govhilarispublisher.com
Implementation of Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into the synthesis of urea derivatives to minimize environmental impact and enhance safety. Key strategies include the use of non-toxic solvents, avoidance of hazardous reagents, and the development of energy-efficient processes.
The most prominent green approach for synthesizing this compound analogues is the use of water as the reaction solvent. rsc.orgrsc.org This method is inherently safer, more environmentally friendly, and cost-effective compared to syntheses relying on volatile organic compounds. The catalyst-free nature of this aqueous synthesis further enhances its green credentials by avoiding potentially toxic metal catalysts. rsc.org
Another cornerstone of green urea synthesis is the move away from phosgene and its derivatives, which are highly toxic. nih.govthieme-connect.com Modern methods utilize safer alternatives such as:
Potassium isocyanate: A low-cost and minimally hazardous reagent. mcgill.ca
N,N'-Carbonyldiimidazole (CDI): A crystalline solid that is a safer substitute for phosgene. nih.gov
Carbamate intermediates: An improved procedure for synthesizing unsymmetrical ureas via carbamates avoids hazardous isocyanate intermediates altogether, offering a benign and scalable route. thieme-connect.com
At a more fundamental level, researchers are exploring electrocatalytic methods to synthesize urea from carbon dioxide and nitrogen-containing molecules like nitrates or nitrogen gas. rsc.orgrsc.org While still in development, this approach is considered a promising green alternative to conventional, energy-intensive industrial urea production. rsc.orgrsc.org Similarly, plasma-based synthesis using plasma-ice interaction represents an innovative, energy-efficient route to urea formation, though its application to substituted ureas is an area for future research. researchgate.netarxiv.org
Strategies for Scalable Synthesis and Process Chemistry Development for this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and economically viable methods. For this compound and its analogues, scalability is a key consideration in the development of new synthetic routes.
The catalyst-free synthesis in water is highlighted as a particularly scalable method. rsc.orgrsc.org Its practical simplicity, use of inexpensive reagents (e.g., potassium isocyanate), and avoidance of chromatographic purification make it suitable for large-volume production. rsc.org The product can often be isolated by simple filtration, a significant advantage in process chemistry. rsc.org Research has demonstrated the successful scale-up of this method from the millimole to the 20 mmol scale with consistent yields, indicating its industrial potential. rsc.orgresearchgate.net
| Amine Substrate | 1 mmol Scale Yield (%) | 10 mmol Scale Yield (%) | 20 mmol Scale Yield (%) |
|---|---|---|---|
| Aniline (B41778) | 94 | 92 | 93 |
| Benzylamine | 93 | 94 | 92 |
| Cyclohexylamine | 95 | 94 | 93 |
The synthesis of unsymmetrical ureas via carbamate intermediates is also reported to be a potentially scalable and operationally simple procedure, avoiding hazardous reagents that are unsuitable for scale-up operations. thieme-connect.com Process development focuses on optimizing factors such as reaction concentration, temperature control, reagent addition rates, and downstream processing to ensure safety, consistency, and cost-effectiveness at an industrial scale.
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds, particularly with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are invaluable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative analysis. nih.govacanthusresearch.com The synthesis of labeled this compound can be achieved by incorporating the isotope into either the benzylamine or the urea portion of the molecule.
Deuterium Labeling: A common strategy is to use a deuterated starting material. For example, α,α-dideuterio benzylamines can be prepared and then used in one of the established urea synthesis reactions. beilstein-journals.org These deuterated amines can be synthesized through methods like the reduction of nitriles using a deuterium source. beilstein-journals.org Another approach is the direct catalytic deuteration of a precursor; for instance, palladium-catalyzed deuterogenolysis can introduce deuterium at the benzylic site. researchgate.net The ability to place deuterium at specific sites, such as the benzylic position, is important as these sites are often susceptible to metabolic oxidation. beilstein-journals.org
Carbon and Nitrogen Labeling: Labeling the urea carbonyl group is frequently accomplished using labeled precursors.
¹³C or ¹⁴C Labeling: A general method for carbon isotope labeling of ureas involves the Staudinger aza-Wittig reaction between an iminophosphorane and labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂). chemrxiv.org Alternatively, one can start with a labeled building block like [¹³C]-urea or potassium [¹³C]-cyanate and adapt standard synthetic procedures. acanthusresearch.commdpi.com
¹⁵N Labeling: The synthesis of [¹⁵N]-urea derivatives can be achieved by using ¹⁵N-labeled ammonia or amines in the reaction. nih.govcore.ac.uk For example, ¹⁵N-enriched urea has been synthesized from ¹⁵NH₃, carbon monoxide, and sulfur, providing a potential labeled starting material for more complex derivatives. core.ac.uk
These synthetic strategies offer flexibility in placing isotopic labels at various positions within the this compound structure, enabling detailed investigations into its chemical and biological behavior. acanthusresearch.com
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Amino Benzyl Urea
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of (4-Amino-benzyl)-urea
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are instrumental.
In a typical ¹H NMR spectrum of a related urea (B33335) derivative, characteristic signals corresponding to the various protons within the molecule can be observed. For instance, the protons of the aromatic ring typically appear as multiplets in the downfield region, while the methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) group and the amine (-NH2) protons exhibit distinct chemical shifts. The urea protons often present as a broad singlet. mdpi.com
¹³C NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. The carbonyl carbon of the urea group is particularly noteworthy, typically resonating at a characteristic downfield chemical shift. mdpi.com The signals for the aromatic and benzylic carbons provide further confirmation of the compound's structure.
While this compound itself is not chiral, advanced NMR techniques, such as those employing chiral solvating agents, can be used to study the stereochemistry of related chiral urea derivatives. rsc.org These methods can induce separate signals for enantiomers, allowing for their differentiation and quantification. Conformational analysis, which examines the spatial arrangement of atoms that can be interconverted by rotation about single bonds, can also be investigated using advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), although specific studies on this compound are not widely reported.
Table 1: Representative NMR Data for Urea Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 7.0 - 8.0 | Aromatic protons |
| ¹H | ~4.2 | Benzyl (-CH2-) protons |
| ¹H | Variable | Amine (-NH2) and Urea (-NH-) protons |
| ¹³C | 153 - 158 | Urea carbonyl carbon |
| ¹³C | 120 - 145 | Aromatic carbons |
| ¹³C | ~45 | Benzyl (-CH2-) carbon |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the urea derivative. mdpi.com
Utilization of High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound and investigating its fragmentation behavior. bioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. bioanalysis-zone.com
For this compound, HRMS would confirm its molecular formula as C8H11N3O by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated exact mass. chemspider.com
Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, involve the isolation and fragmentation of the parent ion to produce a characteristic fragmentation pattern. The study of these fragments provides valuable structural information. A common fragmentation pathway for urea derivatives involves the cleavage of the C-N bond, leading to the formation of an isocyanate and an amine fragment. researchgate.net For this compound, this would likely result in the formation of a protonated aminobenzyl fragment and a neutral isocyanic acid molecule. The high-resolution measurement of these fragment ions further corroborates the proposed structure.
Table 2: HRMS Fragmentation Data for a Hypothetical Analysis of this compound
| Ion | Calculated Exact Mass (m/z) | Observed Fragment Ions (Hypothetical) | Description |
| [M+H]⁺ | 166.0975 | 166.0973 | Protonated molecular ion |
| [C7H9N]⁺ | 107.0735 | 107.0733 | Fragment from loss of isocyanic acid |
Development of Chromatographic Techniques (e.g., HPLC, GC) for High-Resolution Separation and Purity Profiling of this compound
Chromatographic techniques are paramount for separating this compound from any starting materials, byproducts, or degradation products, thereby enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds.
A typical HPLC method for a urea derivative would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that aids in its identification. By analyzing the chromatogram, the area of the peak corresponding to this compound can be compared to the total area of all peaks to determine its purity.
Gas Chromatography (GC) could also be employed, potentially after derivatization to increase the volatility and thermal stability of the compound. actascientific.com However, HPLC is generally the more direct and common method for analyzing urea derivatives. The development of robust and validated chromatographic methods is a critical step in the quality control of this compound. iaea.org
X-ray Crystallography Studies of this compound Co-crystals, Salts, and Polymorphs (if applicable)
While specific X-ray crystallography studies on this compound itself are not readily found in the searched literature, studies on related urea derivatives and their co-crystals are available. pnas.orgresearchgate.net For instance, research on N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea has revealed its binding mode in the active site of urokinase-type plasminogen activator through X-ray crystallography. pnas.org Such studies highlight how the urea moiety can participate in hydrogen bonding interactions.
Should crystals of this compound be obtained, X-ray diffraction analysis could reveal important information about its solid-state structure. This would include the potential for polymorphism (the ability to exist in multiple crystalline forms), which can have significant implications for the physical properties of a compound. Furthermore, the formation of co-crystals or salts with other molecules could be investigated to modify its physicochemical properties, and X-ray crystallography would be essential for characterizing these new solid forms.
Computational and Theoretical Investigations of 4 Amino Benzyl Urea
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of (4-Amino-benzyl)-urea
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of this compound. nih.govresearchcommons.org These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are crucial for predicting its reactivity and spectroscopic behavior.
Electronic Structure and Reactivity: The electronic structure of this compound is characterized by the interplay between the phenyl ring, the amino group, and the urea (B33335) moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. researchcommons.org
Computational studies on similar urea derivatives have shown that the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. nih.govajchem-b.com For this compound, the amino group and the oxygen atom of the urea are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms of the amino and urea groups are likely to be electron-deficient (electrophilic). This information is vital for understanding how the molecule might interact with other chemical species.
Spectroscopic Properties: Quantum chemical calculations can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govepstem.net By calculating the vibrational frequencies, it is possible to assign the characteristic peaks observed in experimental IR spectra to specific molecular vibrations. epstem.net Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR data. nih.govepstem.net UV-Visible spectra, which provide information about electronic transitions, can also be simulated, helping to understand the photophysical properties of the compound. nih.gov
| Predicted Property | Methodology | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-311G+(d,p)) | Provides optimized bond lengths and angles. nih.gov |
| HOMO-LUMO Energies | DFT | Determines electronic stability and reactivity. researchcommons.org |
| Molecular Electrostatic Potential | DFT | Identifies sites for electrophilic and nucleophilic attack. ajchem-b.com |
| IR Vibrational Frequencies | DFT | Aids in the interpretation of experimental IR spectra. epstem.net |
| NMR Chemical Shifts | GIAO method within DFT | Assists in assigning experimental ¹H and ¹³C NMR signals. epstem.net |
| UV-Visible Absorption | TD-DFT | Predicts electronic transitions and photophysical behavior. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational changes and interactions with its environment over time. nih.gov These simulations are particularly valuable for understanding the flexibility of the molecule and the influence of solvents on its structure and properties.
Conformational Analysis: this compound possesses several rotatable bonds, leading to a range of possible conformations. Dihedral scans using quantum mechanical methods can reveal the energy barriers between different rotational isomers (rotamers). d-nb.info For instance, studies on N,N'-substituted ureas have shown a significant energy barrier for the isomerization between the cis and trans states of the urea group. d-nb.info The relative energies of these conformers determine their population at a given temperature. MD simulations can explore the conformational landscape of this compound, identifying the most stable and frequently occurring conformations. nih.gov
Solvent Interactions: The interaction of this compound with solvent molecules, particularly water, is crucial for its behavior in biological systems and in solution-phase reactions. MD simulations can model the explicit interactions between the solute and solvent molecules. nih.gov These simulations can reveal the formation of hydrogen bonds between the amino and urea groups of this compound and surrounding water molecules. nih.gov The solvation shell around the molecule can influence its conformational preferences and reactivity. Understanding these solvent effects is essential for accurately predicting the molecule's behavior in a realistic environment. nih.gov
| Simulation Aspect | Information Gained | Relevance |
| Conformational Sampling | Identification of stable and low-energy conformers. | Understanding molecular flexibility and shape. nih.gov |
| Dihedral Angle Analysis | Rotational energy barriers and preferred torsion angles. | Predicting the likelihood of different isomeric states. d-nb.info |
| Solvation Shell Structure | Arrangement of solvent molecules around the solute. | Insight into solvent effects on conformation and reactivity. nih.gov |
| Hydrogen Bond Dynamics | Formation and breaking of hydrogen bonds with the solvent. | Quantifying the strength and nature of solute-solvent interactions. nih.gov |
In Silico Prediction of Potential Biological Targets and Ligand-Receptor Interactions for this compound
In silico methods are widely used in drug discovery to predict the potential biological targets of a compound and to study its interactions with these targets at a molecular level. researchgate.net For this compound, these computational approaches can help to identify potential protein receptors and elucidate the binding modes and affinities.
Target Prediction: Various online tools and databases can predict potential biological targets for a given molecule based on its structural similarity to known ligands. srce.hrqeios.com These predictions, while not definitive, can provide valuable leads for experimental validation. For novel structures like some urea derivatives, these tools may not always predict targets with high probability, highlighting the novelty of the compound. srce.hr
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ufv.br This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For this compound, docking studies could be performed against the active sites of various enzymes or receptors to identify potential inhibitory or activating roles. The docking score, which estimates the binding affinity, can be used to rank potential targets. jbiochemtech.com
Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the ligand-receptor complex from MD simulation trajectories. pensoft.net These calculations provide a more accurate estimation of binding affinity compared to docking scores alone.
| Computational Technique | Purpose | Expected Outcome for this compound |
| Target Prediction Servers | Identify potential protein targets. | A list of putative biological targets for further investigation. srce.hrqeios.com |
| Molecular Docking | Predict binding mode and affinity. | Identification of key interacting residues and a preliminary assessment of binding strength. ufv.brresearchgate.net |
| Molecular Dynamics of Complex | Assess the stability of the ligand-receptor complex. | Understanding the dynamic behavior of the compound within the binding site. pensoft.net |
| Binding Free Energy Calculation | Quantify the strength of the interaction. | A more accurate prediction of binding affinity. pensoft.net |
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. researchgate.net This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes.
For example, theoretical studies on the synthesis of urea derivatives can elucidate the reaction pathways and the role of catalysts. mdpi.com In the context of its potential applications, computational modeling could be used to study the mechanism of its interaction with biological targets, such as the covalent modification of an enzyme. Furthermore, the degradation pathways of this compound could be investigated to understand its environmental fate.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netjksus.org These models are invaluable for designing new derivatives of this compound with enhanced activity or desired properties.
Model Development: A QSAR/QSPR study begins with a dataset of compounds with known activities or properties. jksus.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity or property. ufv.brresearchgate.net
Applications for this compound Derivatives: QSAR models could be developed for a series of this compound derivatives to predict their inhibitory activity against a specific biological target. nih.gov The model could identify the key structural features that are important for activity, guiding the design of more potent compounds. researchgate.net Similarly, QSPR models could be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are important for the development of drug candidates. researchgate.net
| QSAR/QSPR Component | Description | Application to this compound Derivatives |
| Dataset | A collection of derivatives with measured biological activity or properties. | A series of synthesized this compound analogs tested for a specific effect. nih.gov |
| Molecular Descriptors | Numerical representations of molecular structure (e.g., topological, electronic). | Calculated parameters that capture the structural variations within the derivative series. jksus.org |
| Statistical Model | A mathematical equation relating descriptors to activity/property. | A predictive model for the biological activity or a key property of new, unsynthesized derivatives. ufv.brresearchgate.net |
| Model Validation | Assessment of the model's predictive power using internal and external validation sets. | Ensuring the reliability and robustness of the developed QSAR/QSPR model. researchgate.net |
Biological and Biochemical Activity Studies: Mechanistic Insights of 4 Amino Benzyl Urea
In Vitro Mechanistic Investigations of Cellular Interactions of (4-Amino-benzyl)-urea Derivatives
The in vitro evaluation of this compound derivatives has primarily centered on two major areas: their interaction with the TRPV1 receptor and their inhibitory effects on various protein kinases involved in cancer progression.
Characterization of Receptor Binding Profile and Selectivity of this compound Derivatives
A significant class of derivatives, the 1-(aryl)-3-(4-(amino)benzyl)ureas, have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. researchgate.netphysiology.org Antagonists of this receptor are of great interest for the development of novel analgesics. researchgate.net
These compounds act as competitive antagonists, blocking the channel activation induced by various stimuli, including capsaicin (B1668287), heat, and acid. researchgate.netnih.gov The binding affinity of these derivatives to the TRPV1 receptor is influenced by the substituents on both the aryl and the benzyl (B1604629) portions of the molecule. For instance, the compound A-425619, which is 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, potently blocks human TRPV1 receptors with an IC₅₀ of 5 nM. nih.gov The replacement of the isoquinoline (B145761) core with an indazole and manipulation of the benzyl fragment led to antagonists with superior properties. acs.org
| Compound | Structure | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| A-425619 | 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea | Human TRPV1 | 5 nM | nih.gov |
| A-425619 | 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea | Rat DRG native TRPV1 | 9 nM | nih.gov |
| Compound 29 | 1-isoquinolin-5-yl-3-(4-(dimethylamino)benzyl)urea | Human TRPV1 | >70-fold lower than compound 28 | researchgate.net |
| Compound 58 | N-(4-(8-azabicyclo[3.2.1]octan-8-ylmethyl)-3-(trifluoromethyl)benzyl)-1H-indazol-4-amine derivative | Human TRPV1 | Potent, with improved oral bioavailability | researchgate.net |
Enzymatic Inhibition Kinetics and Elucidation of Mechanism of Action of this compound Derivatives
While the primary mechanism for the aforementioned analgesics is receptor antagonism, other derivatives of this compound, particularly those incorporating a quinazoline (B50416) scaffold, have been investigated as enzyme inhibitors for cancer therapy. These compounds have shown potent inhibitory activity against several protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. biorxiv.org
For example, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality were designed as VEGFR-2 inhibitors. biorxiv.org The urea moiety is crucial as it can form key hydrogen bonds with the DFG motif in the kinase domain. biorxiv.org Kinetic studies of similar urea-based inhibitors, such as those targeting urease, have revealed different inhibition mechanisms, including mixed and non-competitive inhibition, depending on the specific substitutions on the core structure. sci-hub.senih.gov For instance, the urease inhibitor MFC, a benzylisothiocyanate, was found to be a mixed inhibitor with an IC₅₀ of 487 μM. sci-hub.se Another class of urea-based compounds, 1-aryl-3-(1-acylpiperidin-4-yl)ureas, are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. mdpi.com
Investigation of Cellular Pathway Modulation and Signaling Cascade Effects by this compound Derivatives
The diverse biological activities of this compound derivatives are a direct consequence of their ability to modulate specific cellular signaling pathways.
TRPV1 Antagonists: By blocking the TRPV1 channel, these compounds prevent the influx of cations (Ca²⁺ and Na⁺), thereby inhibiting the depolarization of nociceptive neurons and the transmission of pain signals. physiology.orgresearchgate.net Activation of TRPV1 can also lead to the release of inflammatory mediators like substance P and CGRP; thus, its antagonism can reduce neurogenic inflammation. Furthermore, TRPV1 activation has been linked to the regulation of the p53 tumor suppressor protein and ribosomal biogenesis through β-arrestin2 signaling, suggesting that its modulation could have effects beyond pain sensation. oup.com
Anticancer Quinazoline-Urea Derivatives: These compounds often target key signaling cascades that are dysregulated in cancer. Many have been shown to inhibit the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are critical for cell survival, proliferation, and angiogenesis. nih.govmdpi.complos.org For example, Sorafenib, a diaryl urea, inhibits Raf kinase, leading to decreased phosphorylation of MEK and ERK. mdpi.com Other quinazoline derivatives have been found to inhibit Aurora kinase, a protein involved in mitotic progression. mdpi.com
Transcriptomic and Proteomic Profiling in Response to this compound Derivative Exposure
Transcriptomic and proteomic analyses provide a global view of the cellular response to drug treatment. While data for this compound itself is not available, studies on its derivatives and related structures offer valuable insights.
TRPV1 Modulation: Subgroup-elimination transcriptomics of sensory ganglia have been used to identify the transcriptome of TRPV1-expressing neurons, revealing enrichment for GPCRs and proteins involved in adenosine, calcium, and phosphatidylinositol signaling. plos.org Proteomic analysis of livers from TRPV1 knockout mice showed alterations in proteins related to glucose and lipid metabolism, such as DDX3X, ACACB, and FABP2, suggesting a role for TRPV1 in metabolic regulation. Proteomic studies following paclitaxel (B517696) treatment, which induces neuropathic pain often linked to TRPV1, revealed changes in mitochondrial and axonal proteins in dorsal root ganglia.
Quinazoline Derivatives: Transcriptome and proteome analyses of glioblastoma cells treated with pyrido[3,4-g]quinazoline derivatives revealed alterations in RNA splicing through the impairment of CLK4 interactions with spliceosomal proteins. This affected genes critical for cancer cell function, including those involved in the DNA damage response and p53 signaling. RNA-Seq analysis of cells treated with 2,4-diaminoquinazoline inhibitors of the DcpS enzyme showed differential expression of over 2,000 genes across a wide range of pathways.
Mechanistic Studies of Cell Cycle Effects and Apoptosis Induction by this compound Derivatives
The anticancer activity of many this compound derivatives, particularly quinazoline-ureas, is linked to their ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest: Flow cytometry analyses have demonstrated that these compounds can halt the cell cycle at different phases. For example, certain quinazolinone-urea hybrids caused cell cycle arrest in the G1/S phase in MCF-7 breast cancer cells. biorxiv.org Other sulfonamide derivatives have been shown to induce G2/M arrest in K562 leukemia cells and G0/G1 arrest in Jurkat cells.
Apoptosis Induction: The induction of programmed cell death is a key mechanism for eliminating cancer cells. Treatment with quinazoline-urea derivatives has been shown to induce apoptosis, often confirmed by Annexin V staining and analysis of caspase activity. biorxiv.org The anticancer potency of some derivatives is attributed to the activation of the mitochondrial apoptotic pathway, characterized by reduced expression of the anti-apoptotic protein Bcl-2 and activation of caspase-3. mdpi.com One study on a novel topoisomerase I inhibitor, MHY440, showed that its apoptotic effect was caspase-dependent and linked to the generation of reactive oxygen species (ROS).
| Compound Class | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Quinazolinone-urea hybrid (5p) | MCF-7 (Breast Cancer) | G1/S Phase Arrest | Inhibition of cell growth in G2/M, increased population in S phase. | biorxiv.org |
| Sulfonamide derivative (S1) | K562 (Leukemia) | G2/M Phase Arrest | Activation of extrinsic and intrinsic apoptosis pathways. | |
| Sulfonamide derivative (S1) | Jurkat (Leukemia) | G0/G1 Phase Arrest | Activation of intrinsic apoptosis pathway. | |
| Pyrido[3,4-g]quinazoline (Compound 2) | Glioblastoma neurospheres | Apoptosis | Alteration of RNA splicing affecting DNA damage response and p53 signaling. |
In Vivo Pharmacological Investigations Focusing on Mechanisms of this compound Derivatives
In vivo studies have corroborated the mechanisms of action observed in vitro for various this compound derivatives.
TRPV1 Antagonists: Several 1-(aryl)-3-(4-(amino)benzyl)urea analogues have demonstrated significant efficacy in animal models of pain. researchgate.net For instance, compounds from this series showed good in vivo activity in models of inflammatory pain. researchgate.netacs.org Optimization of these structures led to compounds with substantially improved oral bioavailability and in vivo potency, making them promising candidates for drug development. researchgate.net The mechanism in vivo involves blocking the TRPV1-mediated sensitization of nociceptors that occurs in inflammatory conditions.
Anticancer Derivatives: The anticancer potential of urea-based compounds has also been confirmed in vivo. Preclinical studies with bis-aryl ureas, the precursors to Sorafenib, demonstrated efficacy in inhibiting the growth of HCT116 xenografts, providing proof-of-concept for the inhibition of the Raf kinase pathway as a viable anticancer strategy. mdpi.com In vivo studies with 2,4-diaminoquinazoline inhibitors in a mouse model of Spinal Muscular Atrophy (SMA) showed reproducible therapeutic benefits, although the mechanism was found to be more complex than simple transcriptional activation of the target gene.
Target Engagement Studies and Distribution within Biological Systems of this compound
Derivatives of this compound, specifically 1-(aryl)-3-(4-(amino)benzyl)urea compounds, have been synthesized and identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Current time information in Jammu Division, IN.nih.gov TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli. The engagement of these urea derivatives with the TRPV1 receptor has been demonstrated through in vitro assays measuring the inhibition of capsaicin-induced activation. Current time information in Jammu Division, IN.nih.gov
The structure-activity relationship (SAR) studies of these derivatives indicate that various cyclic amine substituents at the 4-position of the benzyl group are well-tolerated and contribute to their antagonist potency at the TRPV1 receptor. Current time information in Jammu Division, IN.nih.gov For instance, the substitution of the amino group with different functionalities can significantly impact the binding affinity to the target.
While systemic distribution data for this compound is not available, studies on related compounds, such as certain O-substituted-dibenzyl urea-derivatives which also act as TRPV1 antagonists, have involved in vitro testing for metabolic stability in human hepatocytes and pharmacokinetic analysis in rats. google.com This suggests that for this class of compounds, distribution to the liver is a key consideration in their preclinical evaluation.
Interactive Data Table: Target Engagement of this compound Derivatives
| Compound Type | Target | Observed Effect |
| 1-(aryl)-3-(4-(amino)benzyl)urea derivatives | Transient Receptor Potential Vanilloid 1 (TRPV1) | Potent antagonism of capsaicin activation Current time information in Jammu Division, IN.nih.gov |
| O-substituted-dibenzyl urea-derivatives | Transient Receptor Potential Vanilloid 1 (TRPV1) | Antagonism google.com |
Mechanistic Exploration of Observed Biological Effects and Phenotypes Elicited by this compound
The primary mechanism of action explored for derivatives of this compound is the antagonism of the TRPV1 receptor. Current time information in Jammu Division, IN.nih.gov By blocking the activation of this receptor, these compounds can inhibit the signaling pathways associated with pain and inflammation. This has been demonstrated in animal models of pain where analogues have shown significant in vivo activity. Current time information in Jammu Division, IN.
Beyond TRPV1 antagonism, the broader class of urea derivatives exhibits a wide range of biological activities, suggesting that this compound could potentially interact with various biological systems. For example, some aryl urea derivatives have been investigated for their activity as:
Anti-HIV agents: 1,3-Disubstituted ureas are known as non-nucleoside HIV-1 reverse transcriptase inhibitors. researchgate.net
Anticancer agents: Certain urea derivatives have shown activity against various cancer cell lines. researchgate.net For example, novel pyrazinyl–aryl urea derivatives have been found to induce apoptosis and necroptosis in bladder cancer cells. nih.gov
Antibacterial agents: Aminobenzimidazole ureas have demonstrated broad-spectrum Gram-positive antibacterial activity through the dual inhibition of bacterial gyrase (GyrB) and topoisomerase IV (ParE). acs.org
The urea functional group is a key structural feature, capable of forming strong hydrogen bonds, which can contribute to the binding of these molecules to their respective biological targets. d-nb.info However, without specific studies on this compound, its precise biological effects and the phenotypes it may elicit remain uncharacterized.
Investigation of Metabolite Pathways of this compound and their Biological Relevance and Activities
There are no published studies detailing the metabolic pathways of this compound. However, research on related urea-containing compounds highlights potential metabolic liabilities. The urea moiety itself has been identified as being potentially responsible for the formation of reactive metabolites in some aminobenzimidazole ureas. acs.org This can lead to covalent binding to liver proteins, a potential safety concern. acs.org
In the development of second-generation aminobenzimidazole ureas, a "metabolic shift" strategy was employed. This involved introducing metabolic soft spots elsewhere in the molecule to direct metabolism away from the urea group, thereby reducing the formation of reactive metabolites. acs.org
For other related compounds, such as certain O-substituted-dibenzyl urea-derivatives, metabolic stability has been assessed in vitro using cryopreserved human hepatocytes. google.com This type of study is crucial for understanding how the compound is processed in the liver and for predicting its potential for drug-drug interactions and toxicity. The metabolism of primary aromatic amines, a structural feature of this compound, can also lead to the formation of reactive intermediates. acs.org
Mechanistic Pharmacokinetic Studies (e.g., ADME mechanisms) of this compound in Preclinical Models
Specific mechanistic pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies for this compound are not available. However, pharmacokinetic properties have been evaluated for some of its more complex derivatives.
For certain 1-(aryl)-3-(4-(amino)benzyl)urea TRPV1 antagonists, optimization of the lead compounds led to analogues with substantially improved microsomal stability and oral bioavailability. Current time information in Jammu Division, IN. This indicates that the metabolic stability in liver microsomes and the ability to be absorbed from the gastrointestinal tract are key pharmacokinetic parameters that can be modulated through structural modifications of the this compound scaffold.
In studies of other urea derivatives, such as O-substituted-dibenzyl ureas, cassette pharmacokinetic studies in rats have been conducted to assess their in vivo behavior. google.com Furthermore, for some anti-malarial urea-substituted 2,4-diamino-pyrimidines, cytotoxicity has been evaluated in HepG2 cell lines, providing an indirect measure of potential liver-related distribution and toxicity. nih.gov
Interactive Data Table: Investigated Pharmacokinetic Properties of this compound Derivatives
| Compound Type | Pharmacokinetic Parameter Investigated | Outcome |
| 1-(aryl)-3-(4-(amino)benzyl)urea derivatives | Microsomal stability, Oral bioavailability | Improved with structural optimization Current time information in Jammu Division, IN. |
| O-substituted-dibenzyl urea-derivatives | Cassette pharmacokinetics in rats | Data generated for preclinical assessment google.com |
| Urea substituted 2,4-diamino-pyrimidines | Cytotoxicity in HepG2 cells | Evaluated to assess selectivity nih.gov |
Mechanistic Toxicology of this compound
There is no specific toxicological data available for this compound in the reviewed scientific literature. The safety data sheet for a related compound, (3-Aminobenzoyl)urea, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation. aksci.com
Cellular and Molecular Mechanisms of Cytotoxicity Induced by this compound
No studies on the cellular and molecular mechanisms of cytotoxicity for this compound have been published. However, the cytotoxicity of various urea derivatives has been assessed in different contexts. For example, some novel pyrazinyl–aryl urea derivatives have shown selective cytotoxicity against human bladder cancer cells, inducing cell death through apoptosis and necroptosis, while showing lower toxicity towards normal human cell lines. nih.gov In contrast, certain anti-malarial urea derivatives have been designed to have low cytotoxicity against mammalian HepG2 cell lines to ensure selectivity for the parasite. nih.gov
For some O-substituted-dibenzyl urea-derivatives, cytotoxicity has been evaluated in HepG2 cells as part of their preclinical safety assessment. google.com These studies are essential to determine the therapeutic index of a compound. The primary aromatic amine component of this compound is a structural alert for potential toxicity, as this class of compounds is known to have various adverse health effects. acs.org
Genotoxicity and Mutagenicity Mechanisms of this compound in Various Test Systems
There is no available data on the genotoxicity or mutagenicity of this compound. The broader class of primary aromatic amines is known to contain compounds with carcinogenic and mutagenic properties. acs.org However, genotoxicity is highly dependent on the specific chemical structure and its metabolism.
Organ-Specific Toxicity Mechanisms of this compound in Preclinical Research Models
Despite a thorough search for preclinical research data, no studies were identified that specifically investigate the organ-specific toxicity mechanisms of this compound. The toxicity of a chemical compound is highly specific to its structure, and therefore, data from related but structurally distinct molecules, such as benzylamine (B48309) or other phenylurea derivatives, cannot be accurately extrapolated to this compound.
Information on related compounds, such as benzylamine, indicates potential for corrosive effects, causing skin burns and eye damage, as well as respiratory irritation. scbt.com High doses of urea have been associated with cardiotoxic effects in some animal models. epa.gov However, these findings are not directly applicable to the compound .
Due to the absence of specific research, no data on the mechanisms of potential liver, kidney, neural, or other organ-system toxicity for this compound can be provided.
Interactive Data Table: Summary of Preclinical Organ-Specific Toxicity Findings for this compound (No data available for display as no preclinical studies were found.)
No data is available to populate this table. A comprehensive literature search did not yield any preclinical studies on the organ-specific toxicity of this compound.
Immunotoxicity Mechanisms Associated with this compound Exposure
Similarly, there is no available scientific literature detailing the immunotoxicity mechanisms associated with exposure to this compound. Preclinical studies are essential for understanding how a substance might interact with the immune system, including its potential effects on immune cell function, signaling pathways, and the development of hypersensitivity or immunosuppression.
While computational tools can predict potential toxicities for some chemical structures, experimental data from in vivo or in vitro preclinical models are necessary for confirmation. researchgate.net No such experimental studies were found for this compound. Therefore, any discussion of its potential effects on immune parameters such as cytokine production, lymphocyte proliferation, or macrophage activity would be speculative and without a scientific basis.
Interactive Data Table: Summary of Preclinical Immunotoxicity Findings for this compound (No data available for display as no preclinical studies were found.)
No data is available to populate this table. A comprehensive literature search did not yield any preclinical studies on the immunotoxicity of this compound.
Structure Activity Relationship Sar Studies and Rational Design of 4 Amino Benzyl Urea Derivatives
Design Principles for Modifying the (4-Amino-benzyl)-urea Scaffold to Optimize Activity and Selectivity
The rational design of this compound derivatives is anchored in established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core scaffold presents several key regions for modification: the urea (B33335) moiety, the central phenyl ring, and the terminal amino group.
Urea Moiety as a Key Interaction Element: The urea group is a crucial pharmacophoric element, capable of forming multiple hydrogen bonds with biological targets. rsc.org Its role as a hydrogen bond donor and acceptor is often central to the binding affinity of the entire molecule. Design strategies frequently focus on maintaining or enhancing these interactions while modifying other parts of the scaffold.
Modifications on the Aryl Ring: The aryl ring attached to one of the urea nitrogens is a common site for substitution. The introduction of various functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in the development of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives as anticancer agents, it was found that introducing electron-withdrawing groups, such as a trifluoromethyl group, on the terminal benzene (B151609) ring led to a significant increase in antiproliferative activity against several cancer cell lines. mdpi.com This suggests that the electronic nature of this part of the scaffold plays a critical role in its biological function.
Derivatization of the 4-Amino Group: The 4-amino group on the benzyl (B1604629) moiety is another key handle for modification. It can be left as a primary amine, or more commonly, it is substituted to explore new interaction spaces within the target's binding pocket and to fine-tune physicochemical properties. In the context of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a variety of cyclic amine substituents at this position were well-tolerated. nih.govacs.org This derivatization was a critical strategy in optimizing the compounds' potency and in vivo activity. nih.gov
Conformational Control: The flexibility of the benzyl-urea linkage can be constrained to improve binding affinity and selectivity. Introducing rigid structural elements or bulky groups can lock the molecule into a more favorable conformation for target interaction. This principle is a cornerstone of rational drug design, aiming to reduce the entropic penalty upon binding. uniroma1.it
Synthetic Strategies for the Preparation of this compound Analogues and Derivatives
The synthesis of this compound derivatives relies on well-established and versatile chemical reactions, allowing for the creation of diverse analogue libraries for SAR studies.
The most common and direct method for forming the urea linkage is the reaction of an amine with an isocyanate. mdpi.comnih.gov For unsymmetrical ureas like the this compound derivatives, this typically involves a multi-step process:
Preparation of the Isocyanate Intermediate: A substituted aniline (B41778) or benzylamine (B48309) can be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to generate the corresponding isocyanate. mdpi.comnih.gov
Urea Formation: The resulting isocyanate is then reacted with the desired amine partner, for instance, a protected 4-aminobenzylamine (B48907), to form the final urea derivative. mdpi.com
An alternative one-pot procedure involves the reaction of amines with commercially available isocyanates in a suitable solvent like toluene. mdpi.com This method is often efficient, proceeding under mild conditions with high yields. mdpi.com
Modern synthetic chemistry also offers greener and more efficient alternatives. For example, a two-step, metal- and ligand-free method has been developed using cyanamide (B42294) as a building block. rsc.org In this process, benzyl bromide derivatives react with cyanamide to form substituted cyanamides, which are then oxidized using hydrogen peroxide to yield the N,N-disubstituted ureas. rsc.org This approach is noted for its environmental friendliness and use of readily available starting materials. rsc.org
The synthesis of specific analogues, such as those for TRPV1 antagonism, involved preparing an isocyanate core (e.g., from an isoquinoline (B145761) or indazole) and reacting it with a series of substituted 4-aminobenzylamines to generate a library of compounds for biological evaluation. nih.gov
Systematic Evaluation of Structural Modifications on Biological Activity and Selectivity (Mechanistic Focus)
The systematic evaluation of structural changes is the cornerstone of understanding the SAR of this compound derivatives. This process involves synthesizing a series of analogues with specific, incremental modifications and assessing their impact on biological activity.
In the pursuit of anticancer agents, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated. mdpi.com The results demonstrated clear SAR trends:
Effect of Aryl Substitution: Compounds with electron-withdrawing groups (e.g., trifluoromethyl) on the terminal phenyl ring showed significantly higher antiproliferative activity than those with electron-donating groups (e.g., methoxy). mdpi.com
Impact of a Piperidinyl Group: The inclusion of a 1-methylpiperidin-4-yl group attached to the benzylamine nitrogen resulted in compounds with excellent activity against four different cancer cell lines, while showing minimal activity against a normal human cell line. mdpi.com
A similar systematic approach was used in developing TRPV1 antagonists based on the 1-(aryl)-3-(4-(amino)benzyl)urea scaffold. nih.govacs.org The study explored various cyclic amine substituents at the 4-position of the benzyl group. This led to the identification of analogues with potent in vitro antagonism of the TRPV1 receptor. nih.gov Further optimization of an initial lead compound resulted in a derivative with substantially improved metabolic stability and oral bioavailability, demonstrating the power of iterative design and evaluation. nih.gov
From a mechanistic standpoint, these structural modifications influence how the ligand interacts with its protein target. Molecular docking studies suggest that hydrogen bonding and optimized hydrophobic interactions are key determinants of binding affinity and drug efficacy. science.gov For example, the urea moiety typically engages in crucial hydrogen bonds with residues in the binding pocket, while the aryl and benzyl portions of the scaffold make hydrophobic or π-π stacking interactions. nih.gov Altering substituents can enhance these interactions or create new ones, thereby increasing potency and selectivity. science.gov
Table 1: SAR of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives against Cancer Cell Lines Data extracted from research on antiproliferative activities. mdpi.com
| Compound ID | R1 Group (on terminal phenyl) | R2 Group (on benzylamine) | IC50 (μM) against MCF7 | IC50 (μM) against PC3 |
| 9a | 4-OCH3 | 1-methylpiperidin-4-yl | 10.32 | 11.45 |
| 9b | 4-CF3 | 1-methylpiperidin-4-yl | 2.54 | 2.87 |
| 9d | 3-CF3 | 1-methylpiperidin-4-yl | 2.98 | 2.76 |
| 8c | 4-CF3 | H | > 50 | > 50 |
| 8e | 4-OCH3 | H | > 50 | > 50 |
Identification of Key Pharmacophores within the this compound Core through Derivatization
A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. unina.it Identifying the key pharmacophores within the this compound core is achieved through the synthesis and testing of various derivatives, combined with computational modeling. unina.it
For the this compound scaffold, the key pharmacophoric features generally include:
Hydrogen Bond Donors/Acceptors: The urea moiety is the primary contributor, with two N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. plos.org These features are often critical for anchoring the ligand in the active site of the target protein. tandfonline.com
Hydrophobic/Aromatic Regions: The benzyl ring and the second aryl group provide hydrophobic surfaces that can engage in van der Waals or π-π interactions with nonpolar residues in the binding site. plos.org
Hydrogen Bond Acceptor/Basic Center: The 4-amino group, or its substituted derivatives, can act as a hydrogen bond acceptor or a basic center, forming ionic interactions.
Pharmacophore models can be generated computationally from a set of active ligands. mdpi.comfrontiersin.org These models define the spatial arrangement of the essential features. For instance, a pharmacophore model for a series of urea-based inhibitors might consist of two hydrogen bond acceptors and two hydrophobic features arranged in a specific 3D geometry. plos.org Such models are invaluable for virtual screening of compound libraries to identify new potential hits and for guiding the design of new analogues. tandfonline.comfrontiersin.org By synthesizing derivatives that systematically alter or remove these features, researchers can validate the pharmacophore model and confirm the importance of each element for biological activity.
Lead Optimization Strategies and Scaffold Hopping Approaches Based on this compound
Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. science.gov For the this compound scaffold, optimization strategies often focus on addressing liabilities such as poor metabolic stability or low solubility.
One successful lead optimization effort involved a 1-(aryl)-3-(4-(amino)benzyl)urea TRPV1 antagonist. nih.gov An initial lead compound, while potent, had poor metabolic stability. By modifying the substituents on the scaffold, researchers developed a new analogue with significantly improved microsomal stability and oral bioavailability, making it a more viable candidate for further development. nih.gov
Scaffold hopping is a more radical approach where the central core of a molecule is replaced with a chemically different scaffold while preserving the essential pharmacophoric features and biological activity. uniroma1.itniper.gov.in This strategy is employed to discover novel chemical series with improved properties or to circumvent existing patents. uniroma1.it
Starting from a this compound lead, a scaffold hopping strategy might involve replacing the entire benzyl-urea core with a different chemical framework that presents the key pharmacophoric groups in the same spatial orientation. For example, a rigid heterocyclic system could be designed to mimic the conformation of the bound urea derivative. The goal is to find a new core that maintains the desired biological activity while offering advantages in synthesis, intellectual property, or drug-like properties like solubility or metabolic stability. niper.gov.in Computational tools are often used to search databases of chemical fragments for suitable replacements that match the shape and electrostatic properties of the original scaffold. cresset-group.com
Advanced Research Applications and Methodological Contributions of 4 Amino Benzyl Urea
Development of (4-Amino-benzyl)-urea as a Chemical Probe for Investigating Biological Pathways
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, often by selectively binding to a specific target. The structure of this compound makes it an excellent scaffold for developing such probes. The urea (B33335) group acts as a rigid hydrogen-bond donor-acceptor unit, while the aminobenzyl portion offers a site for chemical modification to fine-tune specificity and potency.
Derivatives of this compound have been instrumental in investigating several critical biological pathways. Notably, they have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key protein involved in pain signaling. acs.orgnih.gov In these probes, the this compound core serves as the central framework that interacts with the receptor, while modifications at the 4-amino position allow for optimizing the antagonistic activity. acs.orgnih.gov
Furthermore, the (4-aminobenzyl) moiety has been incorporated into compounds targeting the HIV-1 reverse transcriptase enzyme. researchgate.net For instance, 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl) uracil (B121893) demonstrated significant anti-HIV-1 activity, highlighting the role of this structural motif in probing the enzyme's active site. researchgate.net The general bioactivity of aminobenzyl ureas allows them to serve as tools in biochemical assays to explore various cellular processes. smolecule.com
Table 1: Biological Pathways Investigated with this compound Derivatives
| Biological Target/Pathway | Role of this compound Derivative | Research Application |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Potent Antagonist | Investigation of pain signaling pathways. acs.orgnih.gov |
| HIV-1 Reverse Transcriptase | Inhibitor | Development of novel anti-HIV agents. researchgate.net |
| Glutamate Carboxypeptidase II (GCPII) | Inhibitor Scaffold | Study of neuropeptide metabolism and neurological disorders. researchgate.net |
| General Cellular Processes | Bioactive Probe | Use in biochemical assays to study cellular functions. smolecule.com |
Utilization of this compound as a Key Synthetic Intermediate in Complex Molecule Synthesis
The chemical reactivity of this compound makes it a valuable synthetic intermediate. It possesses two key reactive sites: the primary aromatic amine and the urea functional group. The nucleophilic primary amine on the benzyl (B1604629) ring can readily undergo reactions such as alkylation and acylation, providing a convenient handle for extending the molecular structure. smolecule.com
This versatility is demonstrated in the synthesis of complex pharmaceutical agents. For example, in the creation of TRPV1 antagonists, the 4-amino group is reacted with various cyclic amines to generate a library of compounds with diverse properties. acs.orgnih.gov The synthesis of unsymmetrical ureas, which are important motifs in many bioactive compounds, often proceeds through intermediates where an amine is reacted with an isocyanate or a phosgene (B1210022) equivalent. nih.gov The compound this compound can be considered a pre-formed building block in this context, simplifying synthetic routes.
Moreover, the dual functionality of related molecules like 4-aminobenzylamine (B48907) allows for selective reactions. It is possible to selectively form a urea on the more reactive aliphatic amine while leaving the aromatic amine available for subsequent transformations, making it a powerful building block for multi-step synthesis. acs.org
Table 2: Synthetic Reactions Involving the this compound Scaffold
| Functional Group | Reaction Type | Product Class |
| 4-Amino Group | Acylation, Alkylation | Substituted anilines, amides. smolecule.com |
| Urea Moiety | Formation via Isocyanate | Key step in building the core structure. nih.gov |
| Entire Molecule | Precursor/Building Block | Complex pharmaceutical agents (e.g., TRPV1 antagonists). acs.orgnih.gov |
| Benzylamine (B48309) Precursor | Selective Urea Formation | Differentially protected diamine synthons. acs.org |
Development of Analytical Methods Utilizing this compound as a Reference Standard or Reagent
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. bebpa.orghpst.cz Given its stable, solid nature, this compound is suitable for use as a reference standard in various analytical techniques. sigmaaldrich.com Its primary application would be in the accurate identification and quantification of itself or its derivatives in complex mixtures, such as during reaction monitoring, quality control of synthesized materials, or in metabolic studies.
The use of this compound as a standard is crucial for methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, a certified reference standard allows for precise determination of retention time for identification and peak area calibration for quantification. In MS, it provides a definitive mass-to-charge ratio for confirmation of molecular identity.
While less common, the primary amine of this compound allows it to potentially be used as a derivatizing reagent. It could be reacted with other molecules to introduce the benzyl-urea tag, which may enhance detectability in techniques like UV-Vis spectroscopy or provide a common fragment for mass spectrometry-based analysis.
Table 3: Analytical Applications of this compound
| Analytical Method | Role of this compound | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Reference Standard | Identification (by retention time) and quantification (by peak area). hpst.cz |
| Mass Spectrometry (MS) | Reference Standard | Confirmation of molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference Standard | Structural confirmation and purity assessment. |
| Elemental Analysis | Reference Standard | Validation of empirical formula. bebpa.org |
Role of this compound in Fragment-Based Drug Discovery (FBDD) Research
Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that starts by screening small, low-complexity molecules, known as fragments, for weak binding to a biological target. mdpi.comresearchgate.net These initial hits are then optimized and grown into more potent lead compounds. This compound is an ideal candidate for inclusion in an FBDD screening library due to its physicochemical properties.
With a molecular weight of approximately 165.19 g/mol , it fits well within the typical mass limit for fragments (<300 Da). researchgate.net Its structure contains a desirable mix of features: an aromatic ring for potential π-stacking interactions, a rigid urea group with defined hydrogen bond donors and acceptors, and a reactive amino group that serves as a clear vector for chemical elaboration. researchgate.net This "growing vector" is a critical feature, as it provides chemists with a straightforward path to link fragments or build upon the initial hit to improve affinity and selectivity. nih.gov
The success of FBDD relies on identifying fragments that bind efficiently to a target. The combination of hydrogen bonding and aromatic interactions offered by this compound increases the probability of it finding a complementary binding pocket on a protein surface, making it a high-quality starting point for a drug discovery campaign.
Table 4: Physicochemical Properties of this compound for FBDD
| Property | Value/Description | Relevance to FBDD |
| Molecular Weight | ~165.19 g/mol | Falls within the typical range for fragments (<300 Da). researchgate.net |
| Hydrogen Bond Donors | 3 (from urea and amine) | Provides multiple points for specific interactions with protein targets. researchgate.net |
| Hydrogen Bond Acceptors | 1 (from urea carbonyl) | Complements hydrogen bond donor sites in proteins. researchgate.net |
| Key Moieties | Aromatic ring, Urea group | Offers potential for π-stacking and strong, directional hydrogen bonds. researchgate.net |
| Reactive Handle | Primary Amino Group | Serves as a vector for fragment growing and linking. nih.gov |
Application of this compound in Materials Science Research (e.g., polymer precursors, supramolecular assemblies)
In materials science, the ability of molecules to self-organize or polymerize is key to creating materials with novel properties. The urea functional group is highly valued for its capacity to form strong and highly directional bifurcated hydrogen bonds. researchgate.nettue.nl This property makes this compound and its derivatives excellent building blocks for supramolecular chemistry and polymer science.
The self-assembly of bis-urea compounds, driven by hydrogen bonding, can lead to the formation of extended one-dimensional fibers, which in turn entangle to form gels. tue.nl The benzyl group in such structures can contribute to solubility and organization through hydrophobic and π-stacking interactions. This principle allows for the design of "smart" materials like organogels whose properties can be tuned by modifying the molecular structure.
As a polymer precursor, the bifunctional nature of this compound (containing both an amine and a urea group) makes it suitable for creating polyureas. Ordered poly(urethane-urea)s have been synthesized using related monomers, demonstrating that precise control over monomer structure can lead to materials with high crystallinity and distinct thermal and mechanical properties. acs.org In a different application, benzyl urea has been used as a compatibilizer in polymer composites, where it enhances material properties like water resistance by forming chemical bonds between different polymer phases. researchgate.net
Table 5: Applications of the this compound Motif in Materials Science
| Application Area | Role of this compound Motif | Key Interaction/Property |
| Supramolecular Gels | Self-assembling gelator | Hydrogen bonding between urea groups. tue.nlskemman.is |
| Polymer Composites | Compatibilizer/Coupling Agent | Formation of chemical bonds between polymer phases. researchgate.net |
| Ordered Polymers | Monomer Precursor | Polymerization via amino and urea/isocyanate groups. acs.org |
| Functional Materials | Supramolecular Assembly | Formation of aggregates driven by hydrogen bonds and π-stacking. researchgate.net |
Future Directions and Challenges in 4 Amino Benzyl Urea Research
Addressing Persistent Synthetic Challenges and Improving Sustainability in (4-Amino-benzyl)-urea Synthesis
The synthesis of this compound and its derivatives, while achievable through various methods, still presents challenges related to efficiency, safety, and environmental impact. Traditional methods for creating the urea (B33335) bond often involve hazardous reagents and harsh conditions.
Persistent Synthetic Challenges:
Traditional synthesis routes for N-substituted ureas frequently rely on the use of phosgene (B1210022) or isocyanates. nih.govichb.pl These starting materials are associated with significant toxicity and environmental concerns. ichb.pl Alternative methods, such as the carbonylation of amines, often necessitate high pressures and temperatures, along with the use of oxidants. ichb.pl A key challenge in the synthesis of this compound is achieving selective urea formation on the aliphatic amine when other reactive functional groups are present in the molecule. ichb.pl For instance, in the case of 4-aminobenzylamine (B48907), selective urea formation on the benzylamine's aliphatic amine group was achieved with an 84% yield using a ruthenium-catalyzed reaction with methanol (B129727) as a C1 source, demonstrating that the aromatic amine did not react under these conditions. ichb.pl
Improving Sustainability:
A significant push in the synthesis of urea derivatives is the development of greener and more sustainable methods. A notable advancement is the use of water as a solvent, which avoids the need for volatile organic compounds (VOCs). A simple, mild, and efficient method for the synthesis of N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. nih.gov This method has been shown to produce a variety of N-substituted ureas in good to excellent yields and with high purity, often requiring only simple filtration for isolation. nih.gov
Another sustainable approach involves using carbon dioxide (CO2) as a renewable C1 source. ichb.pl However, these reactions often require dehydrating agents to generate the isocyanate intermediate, which can be expensive and produce waste. ichb.pl The development of catalytic systems that can efficiently utilize CO2 under mild, environmentally benign conditions remains a key goal. ichb.pl Recent research has also explored the use of methanol as a C1 source in a ruthenium-catalyzed reaction, which is highly atom-economical, producing only hydrogen as a byproduct and requiring no additives like bases or oxidants. ichb.pl
| Synthetic Method | Reagents | Solvents | Key Advantages | Key Disadvantages |
| Traditional Method | Phosgene, Isocyanates | Organic Solvents | Well-established | Toxic reagents, harsh conditions |
| Carbonylation | Carbon Monoxide | Organic Solvents | Alternative to phosgene | High pressure/temperature, oxidants required |
| Sustainable Method | Potassium Isocyanate, Amine | Water | Environmentally friendly, mild conditions, simple workup | Limited by substrate solubility in water |
| Ruthenium-Catalyzed | Methanol, Amine | Toluene | Atom-economical, no additives required | Catalyst cost, not applicable to all amines |
| CO2 Utilization | Carbon Dioxide, Amine | Various | Uses renewable C1 source | Often requires dehydrating agents |
Elucidating Undiscovered Biological Mechanisms and Off-Target Effects of this compound
While the therapeutic potential of this compound derivatives is being actively explored, a comprehensive understanding of their biological mechanisms and potential off-target effects is crucial for their safe and effective development.
The urea functional group is a key determinant of the biological activity of these compounds, primarily due to its ability to form stable hydrogen bonds with protein targets. mdpi.com This interaction is fundamental to the molecular recognition and bioactivity of urea derivatives. mdpi.com However, the precise nature of these interactions and the downstream signaling pathways they modulate are not always fully understood. For many this compound analogues, the primary mechanism of action is linked to the inhibition of specific enzymes, such as kinases or the transient receptor potential vanilloid 1 (TRPV1). nih.govd-nb.info
A significant challenge is the potential for off-target effects. The same hydrogen-bonding capability that drives on-target activity can also lead to interactions with other proteins, resulting in unintended biological consequences. For example, glutamine depletion has been noted as an off-target effect of some cancer therapies. uobaghdad.edu.iq Identifying these off-target interactions early in the drug discovery process is essential to mitigate potential toxicity and to develop more selective compounds. The structural similarity of this compound to endogenous molecules could lead to interactions with a range of biological targets. Further research is needed to systematically screen these compounds against a broad panel of receptors and enzymes to build a comprehensive off-target profile.
Exploring Novel Therapeutic or Diagnostic Modalities Based on this compound Scaffolds
The versatility of the this compound scaffold makes it an attractive platform for the development of novel therapeutic and diagnostic agents.
Therapeutic Modalities:
The this compound scaffold has shown significant promise in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain management. nih.gov A series of 1-(aryl)-3-(4-(amino)benzyl)urea derivatives have been synthesized and shown to be potent antagonists of capsaicin (B1668287) activation of the TRPV1 receptor in vitro. nih.gov Optimization of these compounds has led to analogues with good in vivo activity in animal models of pain. nih.gov
The scaffold is also being explored for its anticancer properties. Novel N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been designed and synthesized, demonstrating significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer, breast cancer, colon cancer, and prostate cancer. frontiersin.org Some of these compounds exhibited IC50 values in the low micromolar range, comparable to the established anticancer drug sorafenib. frontiersin.org The urea moiety is a central feature in many kinase inhibitors, and the this compound scaffold provides a valuable framework for designing new generations of these targeted therapies. nih.gov
| Therapeutic Target | Example Derivative Class | Key Findings |
| TRPV1 | 1-(Aryl)-3-(4-(amino)benzyl)ureas | Potent antagonists of capsaicin activation, in vivo activity in pain models. nih.gov |
| Cancer (Kinase Inhibition) | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | Significant antiproliferative activity against multiple cancer cell lines, comparable to sorafenib. frontiersin.org |
Diagnostic Modalities:
The this compound scaffold can be adapted for diagnostic purposes, particularly in the development of radiolabeled probes for positron emission tomography (PET) imaging. The urea moiety can be labeled with carbon-11 (B1219553) ([11C]), a positron-emitting isotope, allowing for the in vivo visualization and quantification of target engagement. rsc.org A rapid and robust method for the radiosynthesis of [11C]ureas has been developed, which involves the direct incorporation of [11C]CO2 into amines. nih.gov This methodology is applicable to a wide range of aliphatic, benzylic, and aromatic amines, enabling the creation of diverse [11C]urea-based radiotracers. nih.gov
For instance, derivatives of the this compound scaffold could be designed to target specific biomarkers overexpressed in diseases like cancer. Prostate-specific membrane antigen (PSMA) is a well-established target for imaging prostate cancer, and urea-based ligands have been successfully developed for this purpose. nih.gov By incorporating a chelator for a metallic radioisotope or a prosthetic group for radiohalogenation, this compound analogues could be transformed into novel PET imaging agents. The development of such probes would require careful optimization to ensure high affinity and specificity for the target, as well as favorable pharmacokinetic properties for clear imaging.
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization of this compound Analogues
The vast chemical space surrounding the this compound scaffold presents both an opportunity and a challenge for drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery and optimization of novel analogues. rsc.orgnih.gov
ML models can be trained on existing data sets of this compound derivatives and their biological activities to predict the properties of new, unsynthesized compounds. google.com This predictive capability can be used to prioritize which molecules to synthesize and test, saving significant time and resources. google.com For example, Quantitative Structure-Activity Relationship (QSAR) models can learn the relationship between the chemical structure of a compound and its biological activity. google.com
AI can also be employed in the de novo design of novel this compound analogues with desired properties. Generative models can learn the underlying patterns in known active compounds and then generate new molecular structures that are likely to be active. nih.gov These models can be constrained to generate molecules with specific physicochemical properties, such as improved solubility or metabolic stability.
Furthermore, AI and ML can be used to predict the outcomes of chemical reactions, aiding in the optimization of synthetic routes for this compound analogues. rsc.org By analyzing large datasets of reaction conditions and outcomes, ML models can predict the optimal catalyst, solvent, and temperature for a given transformation, leading to higher yields and purer products.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling (e.g., QSAR) | Predicts biological activity and properties of new compounds based on their structure. | Prioritizes synthesis of the most promising analogues, reducing experimental workload. |
| De Novo Design | Generates novel molecular structures with desired properties. | Discovers new this compound scaffolds with enhanced activity and drug-like properties. |
| Retrosynthesis Prediction | Predicts viable synthetic routes for a target molecule. | Accelerates the synthesis of novel analogues by identifying efficient reaction pathways. |
| Reaction Outcome Prediction | Predicts the yield and outcome of a chemical reaction under specific conditions. | Optimizes synthetic conditions, leading to higher efficiency and sustainability. |
Development of Advanced Delivery Systems for this compound in Research Models
To fully realize the therapeutic potential of this compound and its analogues, the development of advanced delivery systems is crucial. These systems can improve the solubility, stability, and pharmacokinetic profile of the compounds, as well as enable targeted delivery to the site of action, thereby enhancing efficacy and reducing potential side effects.
One promising approach is the use of self-assembling systems. Bis-urea compounds have been shown to self-assemble into nanofibers in aqueous solutions through non-covalent interactions. These nanofibers can encapsulate and form stable complexes with drugs, allowing for their sustained release. The this compound scaffold could be incorporated into such self-assembling molecules to create novel drug delivery vehicles.
Another strategy involves the use of polymeric nanoparticles. Biodegradable and biocompatible polymers can be formulated into nanoparticles that encapsulate the this compound compound. These nanoparticles can protect the drug from degradation in the bloodstream, improve its circulation time, and facilitate its accumulation in target tissues through the enhanced permeability and retention (EPR) effect, which is particularly relevant for cancer therapy. The surface of these nanoparticles can also be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to specific cells or tissues.
The use of prodrug strategies is also a viable approach. The this compound compound can be chemically modified with a linker that is cleaved under specific physiological conditions, such as the low pH of the tumor microenvironment or in the presence of specific enzymes. This approach, which utilizes self-immolative linkers like p-aminobenzyl alcohol derivatives, ensures that the active drug is released preferentially at the target site. nih.gov
| Delivery System | Description | Potential Advantages for this compound |
| Self-Assembling Nanofibers | Bis-urea compounds form nanofibers that can encapsulate drugs. | Sustained release, potential for high drug loading. |
| Polymeric Nanoparticles | Biodegradable polymers form nanoparticles to carry the drug. | Improved solubility and stability, passive and active targeting. |
| Prodrugs | Chemical modification with a cleavable linker for targeted release. | Site-specific drug release, reduced systemic toxicity. |
Q & A
Q. What are the common synthetic routes for (4-Amino-benzyl)-urea, and how can purity be optimized?
Methodological Answer: this compound is typically synthesized via coupling reactions between 4-aminobenzylamine and urea derivatives under controlled pH and temperature. Key steps include:
- Amine activation : Use carbodiimides (e.g., EDC) to facilitate coupling in anhydrous solvents like DMF or DMSO .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .
- Purity validation : Monitor via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and confirm absence of byproducts using NMR (e.g., δ 6.5–7.2 ppm for aromatic protons) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
Q. What spectroscopic techniques are critical for initial characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the urea (–NH–CO–NH–) and aromatic protons (e.g., δ 4.3 ppm for –CH2–NH–) .
- FT-IR : Confirm urea carbonyl stretch at ~1640–1680 cm⁻¹ and primary amine N–H bends at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How to design a dose-response study to evaluate this compound’s enzyme inhibition?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across cell lines?
Methodological Answer:
Q. What statistical methods are appropriate for comparing efficacy across experimental groups?
Methodological Answer:
Q. How to validate the compound’s selectivity in pharmacological studies?
Methodological Answer:
Q. How to address discrepancies between computational predictions and experimental IC50 values?
Methodological Answer:
Q. What ethical considerations apply to toxicity studies involving animal models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
